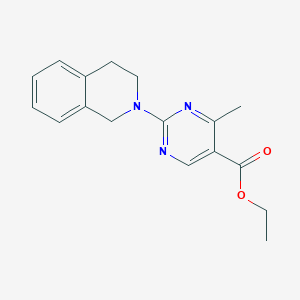

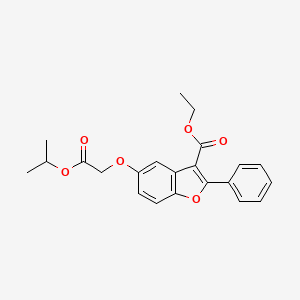

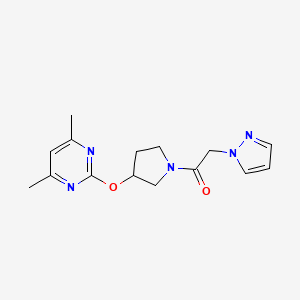

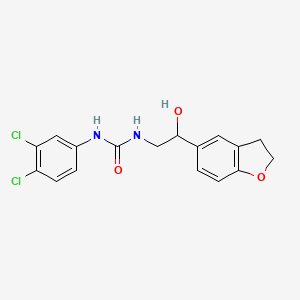

ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidine-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-Dihydroisoquinoline derivatives are a class of compounds that have been studied for their potential biological effects . They are part of the larger family of quinolinone compounds, which are generally used in medicine due to their broad biological effects, including anti-cancer, antibacterial, anticonvulsant, anti-inflammatory, anti-fungal, and antidepressant effects .

Synthesis Analysis

The synthesis of 3,4-dihydroisoquinoline derivatives has been reported in several studies . For example, one study reported the synthesis of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives . Another study reported a one-pot, three-component synthesis of 2,3-dihydroquinazolin-4 (1H)-one derivatives based on a condensation reaction strategy of isatoic anhydride, aldehydes, and amines using acetic acid under reflux conditions .Molecular Structure Analysis

The molecular structure of 3,4-dihydroisoquinoline derivatives can be analyzed using techniques such as 1H-NMR . For example, one study reported the 1H-NMR spectrum of (S)-1-phenyl-N-m-tolyl-3,4-dihydroisoquinoline-2(1H)-carboxamide .Chemical Reactions Analysis

The chemical reactions involving 3,4-dihydroisoquinoline derivatives can be complex and varied. One study reported the use of the Castagnoli–Cushman reaction in the synthesis of these compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-dihydroisoquinoline derivatives can be analyzed using various techniques. For example, one study reported the melting point and 1H-NMR spectrum of (S)-1-phenyl-N-m-tolyl-3,4-dihydroisoquinoline-2(1H)-carboxamide .Wissenschaftliche Forschungsanwendungen

Central Nervous System Activity

Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate derivatives, which are structurally related to ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidine-5-carboxylate, have shown central nervous system activity, including loss of motor control in mice, though they are relatively toxic (Hung, Janowski, & Prager, 1985).

Cytotoxicity and Antitumor Properties

Coupling of related compounds has led to the creation of structures with potential antitumor applications. For instance, derivatives have been synthesized that showed cytotoxic activity against various cancer cell lines, including breast adenocarcinoma, hepatocellular carcinoma, and colorectal carcinoma. These compounds were also studied using molecular docking to understand their binding affinity, which is crucial for their anticancer properties (Saleh et al., 2020).

Antimicrobial Activity

Ethyl 4-thioxo-3,4-dihydropyrimidine-5-carboxylate derivatives, related to the chemical , have been synthesized and tested for antimicrobial activity. Their structures were confirmed using NMR spectra, and selected members of these compounds were screened, demonstrating potential as antimicrobial agents (El‐Sayed et al., 2008).

Antiviral Properties

Similar compounds have been synthesized and evaluated for their antiviral activities against viruses like bovine viral diarrhea virus, hepatitis C virus, and influenza A virus. While most of these compounds were not active against these viruses, some showed potential, suggesting a possible avenue for developing antiviral drugs (Ivashchenko et al., 2014).

Structural Analysis and Synthesis Techniques

Structural analysis of related compounds has been conducted using experimental and theoretical methods. For example, a study on a mecarbinate derivative provided insights into its molecular crystal structure, which is crucial for understanding the chemical properties and potential applications of these compounds (Luo et al., 2019).

Zukünftige Richtungen

Future research on 3,4-dihydroisoquinoline derivatives could focus on further elucidating their mechanism of action and exploring their potential therapeutic applications. For example, one study suggested that these compounds could be a useful adjunct therapy for treating depression in patients with epilepsy . Another study suggested that these compounds could be further developed as antioomycete agents against Pythium recalcitrans .

Eigenschaften

IUPAC Name |

ethyl 2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-3-22-16(21)15-10-18-17(19-12(15)2)20-9-8-13-6-4-5-7-14(13)11-20/h4-7,10H,3,8-9,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOZIEEPSVMTKMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C)N2CCC3=CC=CC=C3C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidine-5-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-4-[(3-chlorophenyl)methoxy]benzoic Acid](/img/structure/B2360102.png)

![5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2360106.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione](/img/structure/B2360109.png)

![4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2360113.png)

![2-(2-furyl)-5-[5-methyl-1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2360114.png)

![methyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2360117.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B2360121.png)

![(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanesulfonyl chloride](/img/structure/B2360123.png)